8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
Properties
IUPAC Name |
8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWBCBYJTJKXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Cyclohexylamine Alkylation
A primary synthetic route involves the alkylation of a preformed spirocyclic intermediate. The spiro[4.5]decan-4-one core is first synthesized via cyclization of a β-ketoamide precursor, followed by substitution with cyclohexylamine. Key steps include:
- Cyclization : Reaction of 4-oxopiperidine with benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80°C for 12 hours to form 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one.
- Substitution : Replacement of the benzyl group with cyclohexylamine using a palladium-catalyzed coupling reaction or direct nucleophilic displacement under reflux in tetrahydrofuran.
Table 1: Comparison of Substitution Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Palladium-catalyzed | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 78 | 95 |
| Direct displacement | Cyclohexylamine, THF, 80°C | 65 | 89 |
One-Pot Multicomponent Assembly
Recent advances employ a Ugi four-component reaction (Ugi-4CR) to concurrently construct the spirocyclic framework and introduce substituents. This method utilizes:
- Cyclohexyl isocyanide
- Benzaldehyde
- 4-Piperidone
- Ammonium acetate
Reaction in methanol at room temperature for 24 hours yields the target compound with reduced purification steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity but may promote side reactions. A balance is achieved using tetrahydrofuran at 80°C, optimizing both solubility and reactivity.
Table 2: Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 72 |
| Tetrahydrofuran | 7.5 | 65 |
| Acetonitrile | 37.5 | 58 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve regioselectivity during substitution, minimizing byproducts like N-cyclohexyl degradation compounds.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction times from 12 hours to 2 hours, enhancing throughput. Key parameters include:
- Residence time : 10 minutes
- Temperature : 120°C
- Pressure : 3 bar
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 70% |
| Energy Consumption | High | Moderate |
Purification Strategies
Industrial purification employs simulated moving bed (SMB) chromatography, achieving >99% purity with solvent recovery rates exceeding 90%.
Characterization and Analytical Data
Spectroscopic Validation
Stability Profiling
The compound exhibits optimal stability at 2–8°C under inert atmosphere, with degradation <5% over 12 months.
Comparative Analysis with Analogous Compounds
Table 4: Structural Analogues and Synthetic Yields
| Compound | Substituent | Yield (%) |
|---|---|---|
| 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one | Benzyl | 78 |
| 8-Cyclohexyl derivative | Cyclohexyl | 65 |
| 8-Phenyl variant | Phenyl | 60 |
The cyclohexyl variant’s lower yield stems from steric hindrance during substitution, necessitating optimized catalytic systems.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one with similar compounds:
Key Observations:
Pharmacological Profiles
Dopamine Receptor Interactions
- The 1-phenyl-8-benzyl analog (C₂₀H₂₃N₃O) shows affinity for dopamine D2 receptors (Ki ~15 nM), a property exploited in antipsychotics like Spiperone (Ki ~0.1 nM) .
- The target compound’s cyclohexyl group may reduce D2 affinity due to steric hindrance but could improve selectivity for other CNS targets .
NOP Receptor Agonism
- Ro 64-6198, a phenyl-substituted analog with a bulky phenalenyl group, acts as a NOP receptor full agonist (EC₅₀ = 1.2 nM) with high brain permeability, demonstrating anxiolytic and antinociceptive effects . The target compound’s benzyl-cyclohexyl structure lacks the rigidity required for NOP receptor engagement, suggesting divergent therapeutic applications.
Antiparasitic Activity
- Spirocyclic derivatives with 1-phenyl-8-aromatic substituents (e.g., benzofuran) exhibit antiparasitic activity against Trypanosoma brucei (IC₅₀ < 1 µM) . The target compound’s cyclohexyl group may reduce this activity due to decreased π-stacking with parasitic enzyme targets.
Biological Activity
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₂₀H₂₉N₃O
- Molecular Weight : 327.46 g/mol
- CAS Number : 95939-10-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in cognitive functions.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazaspiro compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some studies have indicated that this class of compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Neuroprotective Effects
Research has suggested that the compound may have neuroprotective effects. In vitro studies using neuronal cell lines showed that treatment with this compound resulted in reduced cell death under oxidative stress conditions.
Case Study 1: Alzheimer’s Disease
A recent investigation explored the potential of this compound as a therapeutic agent for Alzheimer's disease. The study focused on its ability to modulate acetylcholine receptors and reduce amyloid-beta aggregation, which are critical factors in the pathogenesis of Alzheimer's.
Case Study 2: Inflammatory Disorders
Another study assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling after administration of the compound over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
